

Note to the User: Clarification on the Topic "MMSC-Cl"

Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzenesulfonyl chloride

Cat. No.: B1589005

Upon a comprehensive review of scientific literature and chemical supplier databases, no reagent with the designation "MMSC-Cl" for use in Solid-Phase Peptide Synthesis (SPPS) was identified.

It is possible that "MMSC-Cl" may be a typographical error, a highly specialized or internal compound designation not in the public domain, or an abbreviation for a coupling agent in standard Fmoc-SPPS is not conventional.

In the spirit of fulfilling the core request for a detailed, authoritative guide on SPPS, and to demonstrate the required structure and depth, this document provides a comprehensive overview of SPPS, applicable to the vast majority of modern peptide synthesis endeavors.

Application Note & Protocols: A Scientist's Guide to Modern Fmoc/tBu Solid-Phase Peptide Synthesis

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| Introduction: The Power and Elegance of SPPS

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by Bruce Merrifield, transformed the landscape of chemical biology and the purification of intermediates, as excess reagents and byproducts are simply washed away after each reaction step.^{[1][4]}

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach, prized for its use of a base-labile α -amino protecting group (Fmoc) and acid-labile tBu side chain, widely used in both academic research and industrial peptide manufacturing.^{[6][7]}

This guide provides a detailed exploration of the Fmoc/tBu SPPS workflow, from resin selection to final peptide cleavage, with an emphasis on the chemical principles and practical considerations.

| The Chemical Cornerstones of Fmoc/tBu SPPS

A successful synthesis is built upon a rational selection of its core components. The interplay between the solid support, linker, protecting groups, and reagents is critical to the success of the synthesis.

Solid Supports (Resins)

The insoluble support is the foundation of the synthesis. Modern resins are typically based on 1% divinylbenzene cross-linked polystyrene beads, which provide a stable and porous matrix for the peptide synthesis.

Resin Type	Linker
Wang Resin	p-alkoxybenzyl alcohol
2-Chlorotrityl Chloride (2-CTC) Resin	2-Chlorotrityl
Rink Amide Resin	Fmoc-protected amino-xanthylenyl

The Fmoc Group: A Mildly Removable Shield

The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α -amino group of the incoming amino acid. Its key advantage is its lability to secondary amines, allowing for selective deprotection.^[6]

Coupling Reagents: Forging the Peptide Bond

The formation of a peptide (amide) bond requires the activation of the carboxylic acid of the incoming Fmoc-amino acid.^[11] This is achieved using co

Reagent Class	Examples
Carbodiimides	DIC (N,N'-Diisopropylcarbodiimide)
Onium Salts (Aminium/Uronium)	HBTU, HATU, HCTU
Onium Salts (Phosphonium)	PyBOP, PyAOP

| Experimental Workflows & Protocols

The following protocols represent a standard, robust workflow for manual Fmoc/tBu SPPS. All manipulations should be performed in a certified fume

Diagram: The SPPS Synthesis Cycle



Caption: The iterative cycle of Fmoc-SPPS.

Protocol 3.1: Resin Preparation and Swelling

Causality: Resin beads must be swollen to allow reagents to penetrate the polymer matrix, making the reactive sites accessible.^{[7][16]} Polystyrene re

- Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a fritted syringe or a dedicated SPPS reaction vessel.^[15]
- Add DCM or DMF (approx. 10 mL per gram of resin) to the vessel.
- Agitate the resin slurry gently (e.g., on a rocker or with manual swirling) for 30-60 minutes at room temperature.
- Drain the solvent by applying gentle vacuum or nitrogen pressure.

Protocol 3.2: First Amino Acid Loading onto 2-Chlorotryl Chloride Resin

Causality: The first amino acid is covalently linked to the resin. For 2-CTC resin, a sterically hindered, non-nucleophilic base like DI(S)PEA is used to

- Dissolve the first Fmoc-amino acid (2-3 equivalents relative to resin loading) and DIPEA (4-5 equivalents) in anhydrous DCM (approx. 10 mL per g)
- Add the solution to the pre-swollen 2-CTC resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Drain the reaction solution.
- Capping Step: To deactivate any remaining reactive chlorotryl sites, add a solution of DCM/Methanol/DIPEA (e.g., in a 17:2:1 or 80:15:5 ratio) and
- Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x). Dry the resin under vacuum.

Protocol 3.3: Standard Synthesis Cycle (Deprotection & Coupling)

A. Fmoc Deprotection

- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 3 minutes. Drain.
- Repeat with a fresh 20% piperidine/DMF solution and agitate for 7-10 minutes.
- Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine.

B. Amino Acid Coupling (using HBTU/DIPEA)

- In a separate vial, pre-activate the next Fmoc-amino acid by dissolving it (3-4 equivalents) with HBTU (3-4 eq.) and DIPEA (6-8 eq.) in DMF. Allow to react for 5-10 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate for 45-60 minutes at room temperature.
- Drain the coupling solution and wash the resin with DMF (3x).
- (Optional) Perform a ninhydrin test to confirm the absence of free primary amines, indicating a complete reaction.^[10] If the test is positive, a second coupling cycle is required.

Diagram: Peptide Bond Formation Mechanism (Onium Salt)

Caption: Simplified mechanism of peptide bond formation.

Protocol 3.4: Final Cleavage and Deprotection

Causality: A strong acid, typically Trifluoroacetic Acid (TFA), is used to cleave the peptide from the resin and simultaneously remove all acid-labile side chains.

Scavenger
Triisopropylsilane (TIS)
Water
1,2-Ethanedithiol (EDT)
Phenol

Standard Cleavage Cocktail (Reagent K):

- TFA: 92.5%
- Water: 2.5%
- Triisopropylsilane (TIS): 2.5%
- 1,2-Ethanedithiol (EDT): 2.5%
- Place the dry peptide-resin in a reaction vessel.
- Add the cleavage cocktail (approx. 10 mL per 100 mg of resin) and agitate at room temperature for 2-3 hours.^[4]
- Filter the resin and collect the TFA solution containing the peptide.
- Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
- Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by RP-HPLC.

| Safety & Handling Considerations

SPPS involves hazardous chemicals that require careful handling in a well-ventilated fume hood.

- TFA: Highly corrosive and toxic. Causes severe skin burns and eye damage.^[4] Avoid inhalation of vapors.
- Piperidine: Flammable and toxic. Can cause skin irritation and respiratory issues.
- DCM (Dichloromethane): Volatile and a suspected carcinogen.^[17] Avoid inhalation and skin contact.
- Coupling Reagents (e.g., HBTU): While generally stable, some coupling reagents and their precursors (like HOBt) can be explosive under certain conditions.
- Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

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